BenchChemオンラインストアへようこそ!

[(4-Bromo-3-fluorophenyl)methyl]urea

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

[(4-Bromo-3-fluorophenyl)methyl]urea (CAS 1866222-06-1; synonym: 1-(4-bromo-3-fluorobenzyl)urea) is a halogenated benzylurea with molecular formula C₈H₈BrFN₂O and a molecular weight of 247.06 g/mol. The compound belongs to the N-benzylurea subclass, characterized by a methylene (–CH₂–) spacer interposed between the 4-bromo-3-fluorophenyl ring and the terminal urea group.

Molecular Formula C8H8BrFN2O
Molecular Weight 247.06 g/mol
Cat. No. B8151792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromo-3-fluorophenyl)methyl]urea
Molecular FormulaC8H8BrFN2O
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CNC(=O)N)F)Br
InChIInChI=1S/C8H8BrFN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
InChIKeyYJXIPNOKEPNMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Bromo-3-fluorophenyl)methyl]urea – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Classification


[(4-Bromo-3-fluorophenyl)methyl]urea (CAS 1866222-06-1; synonym: 1-(4-bromo-3-fluorobenzyl)urea) is a halogenated benzylurea with molecular formula C₈H₈BrFN₂O and a molecular weight of 247.06 g/mol . The compound belongs to the N-benzylurea subclass, characterized by a methylene (–CH₂–) spacer interposed between the 4-bromo-3-fluorophenyl ring and the terminal urea group. This structural feature distinguishes it from the directly N-linked phenylurea analog (4-bromo-3-fluorophenyl)urea (CAS 1376009-84-5, C₇H₆BrFN₂O, MW 233.04) . Commercially, the compound is available as a research-grade building block from multiple suppliers at purities typically ≥95% to 98% . It is intended exclusively for laboratory research and development use, not for therapeutic, veterinary, or consumer applications .

Why [(4-Bromo-3-fluorophenyl)methyl]urea Cannot Be Casually Substituted with In-Class Benzylurea or Phenylurea Analogs


Benzylureas and phenylureas that share the 4-bromo-3-fluorophenyl substitution motif are not functionally interchangeable because three interdependent structural variables—the presence or absence of the benzylic methylene spacer, the halogen substitution pattern on the aromatic ring, and the substitution state of the urea nitrogens—each separately govern molecular geometry, conformational freedom, lipophilicity, and target engagement potential [1]. Direct N-phenylurea analogs lack the methylene bridge, resulting in fewer rotatable bonds, a different spatial presentation of the urea pharmacophore, and altered electronic conjugation between the aromatic ring and the urea carbonyl . Regioisomers such as [(3-bromo-5-fluorophenyl)methyl]urea (CAS 1882215-93-1) reposition the halogen atoms, changing the dipole moment and steric profile of the aromatic ring . Even the closely related 1-(4-bromo-3-fluorophenyl)-3-methylurea (PubChem CID 79037546) introduces N-methylation on the urea, reducing hydrogen-bond donor capacity and altering the rotatable bond count from 2 to 1 [2]. These differences are consequential in any application—medicinal chemistry, chemical biology probe development, or materials science—where precise spatial and electronic complementarity to a target or reaction partner is required. The quantitative evidence below substantiates where the title compound departs measurably from its closest analogs.

[(4-Bromo-3-fluorophenyl)methyl]urea – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision-Making


Methylene Spacer Confers Additional Conformational Freedom Relative to Direct Phenylurea Analogs

[(4-Bromo-3-fluorophenyl)methyl]urea possesses a benzylic methylene (–CH₂–) group between the aromatic ring and the urea nitrogen, yielding a rotatable bond count of 2 (Ar–CH₂ and CH₂–NH). By contrast, the closest direct-attachment analog, (4-bromo-3-fluorophenyl)urea (CAS 1376009-84-5), has the urea nitrogen directly bonded to the phenyl ring, resulting in 0 rotatable bonds involving the urea-aromatic linkage . The molecular weight increases from 233.04 to 247.06 g/mol due to the additional CH₂ unit. This structural difference interrupts π-conjugation between the aromatic system and the urea carbonyl, alters the preferred dihedral angle between the ring and urea plane, and provides an extra degree of torsional freedom that can be critical for induced-fit binding to protein targets [1].

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Regioisomeric Halogen Substitution Pattern (4-Br, 3-F) Differentiates from the 3-Br, 5-F Regioisomer in Electronic and Steric Profile

The target compound positions bromine at the para (4-) position and fluorine at the meta (3-) position of the phenyl ring. The regioisomer [(3-bromo-5-fluorophenyl)methyl]urea (CAS 1882215-93-1) places bromine at the 3-position and fluorine at the 5-position . Although both share the same molecular formula (C₈H₈BrFN₂O) and molecular weight (247.07 g/mol), the different substitution pattern produces distinct electronic effects: a para-bromo substituent exerts a stronger resonance electron-withdrawing effect (–M) that directly conjugates with the benzylic position, while meta-fluorine contributes primarily through inductive withdrawal (–I). In the 3-Br,5-F regioisomer, both halogens are meta to the benzylic position, substantially altering the ring's electrostatic potential surface and dipole orientation [1].

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Unsubstituted Urea NH₂ Terminal Group Provides Different Hydrogen-Bond Donor Profile Versus N-Methylated Analog

The target compound bears a primary urea terminus (–NH₂), providing 2 hydrogen-bond donor (HBD) atoms. The methylated analog 1-(4-bromo-3-fluorophenyl)-3-methylurea (PubChem CID 79037546) replaces one urea –NH with –NCH₃, reducing the HBD count to 1 (the remaining –NH–) and decreasing topological polar surface area (tPSA) from an estimated ~55 Ų to a computed 41.1 Ų [1]. The XLogP3 of the methylated analog is 2.5 [1]; the target compound is expected to have a moderately lower XLogP3 due to the additional polar –NH₂ group. The rotatable bond count also differs: 2 for the target (Ar–CH₂, CH₂–NH) versus 1 for the methylated analog (the Ar–N bond being conjugated and non-rotatable, leaving only the N–CH₃ bond in the urea side-chain as rotatable) [1].

Medicinal Chemistry Pharmacophore Modeling Molecular Recognition

Halogenated Benzylurea Scaffold Carries Favorable Class-Level Properties for Fragment-Based Drug Discovery as Validated by sEH Inhibitor SAR

A 2019 study by Burmistrov et al. systematically evaluated fluoroaromatic-substituted 1,3-disubstituted ureas as soluble epoxide hydrolase (sEH) inhibitors and demonstrated that incorporating fluorine atoms on the aromatic ring enhances inhibition potency through an additional hydrogen bond with catalytic tyrosine residues, with reported IC₅₀ values ranging from 0.7 to 630.9 nM across the series [1]. Independently, the broader benzylurea scaffold has been validated in multiple drug discovery contexts: benzylurea-based V2 receptor agonists show that substitutions on the benzyl group directly modulate potency, while dibenzylurea natural products from Brassicales plants exhibit sEH IC₅₀ values as low as 222 nM [2]. Although the specific [(4-bromo-3-fluorophenyl)methyl]urea compound has not been individually profiled in these published studies, it combines two SAR-validated features—a benzylurea core and a halogenated (Br + F) aromatic ring—that the class-level evidence suggests are productive for target engagement in urea-binding protein pockets.

Soluble Epoxide Hydrolase Fragment-Based Drug Discovery Inflammation

Commercial Availability at 98% Purity Differentiates the Target from Lower-Purity Analog Batches

[(4-Bromo-3-fluorophenyl)methyl]urea is commercially offered at 98% purity by Leyan (Shanghai Haohong Scientific) and at ≥95% purity by other suppliers. The directly comparable phenylurea analog (4-bromo-3-fluorophenyl)urea (CAS 1376009-84-5) is listed at ≥95% purity in multiple vendor catalogs . The regioisomer [(3-bromo-5-fluorophenyl)methyl]urea (CAS 1882215-93-1) is offered at 95%+ purity . For procurement scenarios where higher initial purity reduces the need for pre-use purification (e.g., in parallel synthesis, fragment library construction, or biochemical assay preparation), the 98% specification of the target compound from the cited supplier provides a quantifiable purity advantage of approximately 3 percentage points over the 95% baseline typical for these analog classes.

Chemical Procurement Analytical Chemistry Research Supply

[(4-Bromo-3-fluorophenyl)methyl]urea – Evidence-Anchored Application Scenarios for Scientific Procurement


Fragment-Based Lead Discovery Requiring a Halogenated Benzylurea with an Unsubstituted Urea NH₂ Terminus

In fragment-based drug discovery (FBDD), fragments with a free primary urea –NH₂ group serve as versatile hydrogen-bonding anchors in protein active sites. [(4-Bromo-3-fluorophenyl)methyl]urea provides this unsubstituted urea terminus combined with a halogenated aromatic ring that can engage in halogen bonding (via Br) and orthogonal polar interactions (via F). The methylene spacer (2 rotatable bonds) allows the urea to sample conformations that the directly attached phenylurea analog cannot access [1]. This compound is suitable for fragment library construction where the 4-Br,3-F substitution pattern fills a specific diversity gap not covered by the 3-Br,5-F regioisomer or the non-halogenated benzylurea parent [2]. The 98% commercial purity is adequate for direct use in fragment screens without additional purification .

Kinase or Soluble Epoxide Hydrolase Inhibitor SAR Exploration with a Focus on Hinge-Region or Catalytic-Tyrosine Interactions

The benzylurea scaffold has been validated as a productive chemotype for targeting both kinase ATP-binding sites and the soluble epoxide hydrolase (sEH) catalytic pocket. In sEH, fluoroaromatic ureas form an extra hydrogen bond with catalytic tyrosine residues that enhances potency, with literature IC₅₀ values in the sub-nanomolar to sub-micromolar range for related halogenated ureas [1]. The target compound's unsubstituted urea NH₂ and 4-Br,3-F substitution represent an underexplored combination within this validated chemotype space. Researchers pursuing SAR around the benzyl position, halogen identity, or urea substitution state can use this compound as a reference point against which N-methylated (PubChem CID 79037546) or directly N-linked phenylurea analogs are systematically compared [2].

Synthetic Intermediate for Downstream Derivatization via the Benzylic Amine or Urea Handle

The benzylic methylene in [(4-bromo-3-fluorophenyl)methyl]urea is a reactive site for further functionalization. Additionally, the bromine atom at the 4-position of the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings), enabling elaboration into more complex biaryl or alkyne-linked structures [1]. The urea group itself can be selectively alkylated or acylated. This multi-point reactivity profile—benzylic position, aryl bromide, and urea NH₂—makes the compound a versatile three-dimensional building block for divergent synthesis that its simpler phenylurea analog (lacking the benzylic CH₂) cannot replicate. Procurement of this specific compound rather than a non-halogenated benzylurea avoids the need for a separate halogenation step.

Chemical Biology Probe Development Exploring the Role of Halogen Substitution Topology on Target Engagement

Chemical biology studies that systematically vary halogen identity and position to probe halogen bonding, hydrophobic packing, or electrostatic effects in a protein-ligand interface benefit from a matrix of regioisomeric compounds. [(4-Bromo-3-fluorophenyl)methyl]urea occupies a specific cell in this matrix (4-Br, 3-F, benzylurea core) that is distinct from the 3-Br,5-F regioisomer (CAS 1882215-93-1) [1] and from the analogous phenylurea (CAS 1376009-84-5) that lacks the methylene bridge. When used as part of a focused compound set for differential scanning fluorimetry, isothermal titration calorimetry, or X-ray crystallography, the target compound enables direct measurement of how the 4-Br,3-F topology and methylene spacer contribute to binding thermodynamics and geometry, relative to its regioisomeric and scaffold analogs.

Quote Request

Request a Quote for [(4-Bromo-3-fluorophenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.